![molecular formula C11H19BrN4 B13702020 1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine](/img/structure/B13702020.png)
1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)ethyl)-4-methylpiperazine is a chemical entity with the molecular formula C₁₁H₁₉BrN₄ and a molecular weight of 287.20 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a bromo and methyl group, linked to a piperazine ring via an ethyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)ethyl)-4-methylpiperazine typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with 1-(2-chloroethyl)-4-methylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)ethyl)-4-methylpiperazine: undergoes various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group on the pyrazole ring can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a pyrazoline derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon or platinum oxide under hydrogen gas.
Major Products
Nucleophilic substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of pyrazole carboxylic acids or aldehydes.
Reduction: Formation of pyrazoline derivatives.
Aplicaciones Científicas De Investigación
1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)ethyl)-4-methylpiperazine: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)ethyl)-4-methylpiperazine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethyl)-4-methylpiperazine
- 1-(2-(4-Fluoro-3-methyl-1H-pyrazol-1-yl)ethyl)-4-methylpiperazine
- 1-(2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethyl)-4-methylpiperazine
Uniqueness
1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)ethyl)-4-methylpiperazine: is unique due to the presence of the bromo group, which can be selectively modified to introduce various functional groups, enhancing its versatility in chemical synthesis and potential biological activity.
Propiedades
Fórmula molecular |
C11H19BrN4 |
|---|---|
Peso molecular |
287.20 g/mol |
Nombre IUPAC |
1-[2-(4-bromo-3-methylpyrazol-1-yl)ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C11H19BrN4/c1-10-11(12)9-16(13-10)8-7-15-5-3-14(2)4-6-15/h9H,3-8H2,1-2H3 |
Clave InChI |
DOGGOQQPVMEEMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1Br)CCN2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


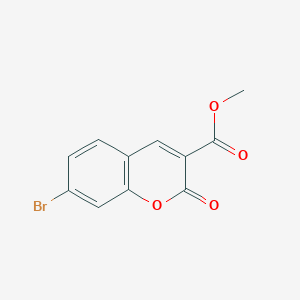
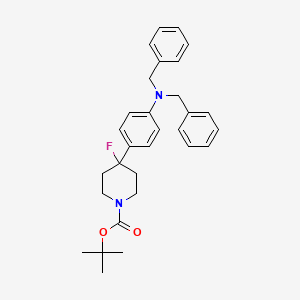
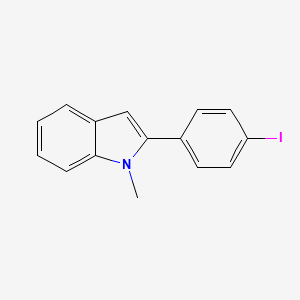
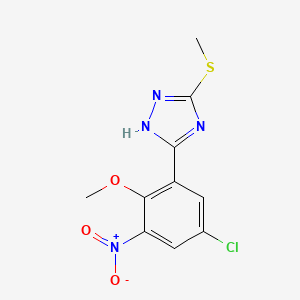
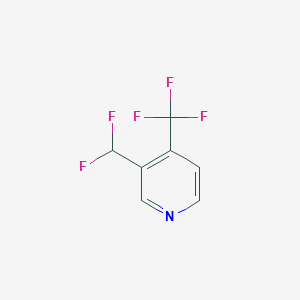
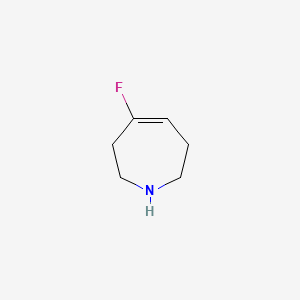
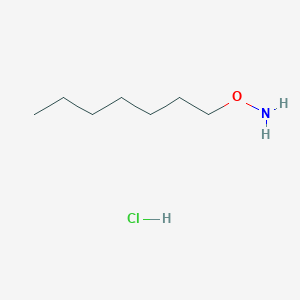
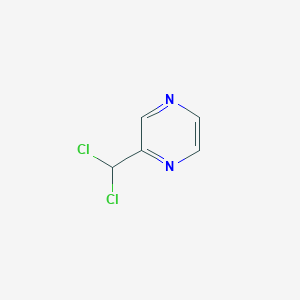

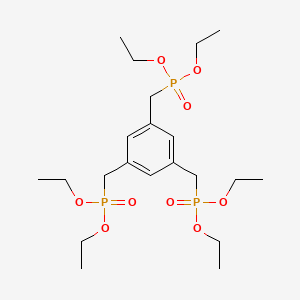
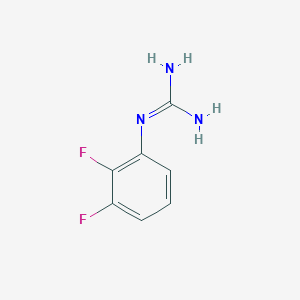
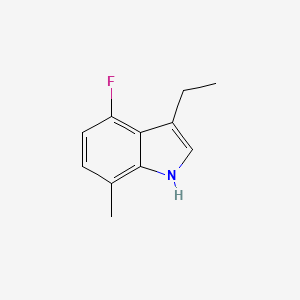
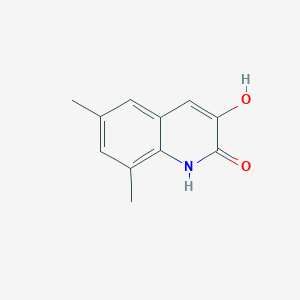
![2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole](/img/structure/B13702017.png)
